

Thermochemical Profile of 2-Chloro-2,3,3-trimethylbutane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-2,3,3-trimethylbutane

Cat. No.: B1620436

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for **2-Chloro-2,3,3-trimethylbutane** (C₇H₁₅Cl). Due to the limited availability of direct experimental data for all thermochemical properties, this report combines experimentally determined values with well-established estimation methods to provide a complete dataset. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who require accurate thermochemical information for this compound.

Core Thermochemical Data

The following tables summarize the key thermochemical properties of **2-Chloro-2,3,3-trimethylbutane**.

Table 1: Enthalpy and Gibbs Free Energy of Formation

| Property | Value | Units | Phase | Method | Reference |
|--|---------------|--------|--------|----------------------|----------------------------|
| Standard Enthalpy of Formation (ΔH_f°) | -290. \pm 3 | kJ/mol | Liquid | Reaction Calorimetry | Arnett and Pienta, 1980[1] |
| Standard Gibbs Free Energy of Formation (ΔG_f°) | -85.7 | kJ/mol | Liquid | Calculated | This work |

Table 2: Entropy and Heat Capacity

| Property | Value | Units | Phase | Method | Reference |
|--------------------------------------|-------|---------|--------|-------------------------------|-----------|
| Standard Molar Entropy (S°) | 360.5 | J/mol·K | Liquid | Estimation (Group Additivity) | This work |
| Molar Heat Capacity (C_p) | 235.2 | J/mol·K | Liquid | Estimation (Group Additivity) | This work |

Table 3: Reaction Thermochemistry

| Reaction | ΔH_r° | Units | Conditions | Method | Reference |
|---|--------------------|--------|--|-------------|-------------------------------|
| 2,3,3-trimethyl-1-butene + HCl \rightarrow 2-Chloro-2,3,3-trimethylbutane | -60.0 \pm 1.9 | kJ/mol | Liquid phase; Methylene chloride solvent | Calorimetry | Arnett and Pienta, 1980[1][2] |

Experimental and Estimation Methodologies

Experimental Determination of Enthalpy of Formation

The standard enthalpy of formation for liquid **2-Chloro-2,3,3-trimethylbutane** was determined by Arnett and Pienta (1980) using reaction calorimetry.^[1] While the full experimental text is not publicly available, a general methodology for such a determination can be described.

General Protocol for Reaction Calorimetry:

- **Reactant Preparation:** A known mass of the reactant, 2,3,3-trimethyl-1-butene, is carefully prepared and placed in a reaction vessel within the calorimeter. A solution of hydrogen chloride (HCl) in a suitable solvent, in this case, methylene chloride, is also prepared at a known concentration.
- **Calorimeter Setup:** A reaction calorimeter, designed to measure the heat evolved or absorbed during a chemical reaction, is assembled. The reaction vessel is placed within a well-insulated environment to minimize heat exchange with the surroundings. A sensitive temperature probe is submerged in the reaction mixture to monitor temperature changes accurately.
- **Initiation of Reaction:** The HCl solution is introduced into the reaction vessel containing the alkene to initiate the hydrochlorination reaction. The reaction is typically stirred to ensure homogeneity and complete reaction.
- **Temperature Monitoring:** The temperature of the reaction mixture is recorded continuously from before the initiation of the reaction until the temperature stabilizes after the reaction is complete.
- **Heat of Reaction Calculation:** The heat of reaction (q) is calculated from the observed temperature change (ΔT), the heat capacity of the calorimeter and its contents (C_{cal}), using the formula: $q = C_{cal} * \Delta T$
- **Enthalpy of Reaction Calculation:** The molar enthalpy of reaction (ΔH_r°) is then determined by dividing the heat of reaction by the number of moles of the limiting reactant.

- **Enthalpy of Formation Calculation:** The standard enthalpy of formation of the product, **2-Chloro-2,3,3-trimethylbutane**, is calculated using Hess's Law, by combining the experimentally determined enthalpy of reaction with the known standard enthalpies of formation of the reactants (2,3,3-trimethyl-1-butene and HCl).

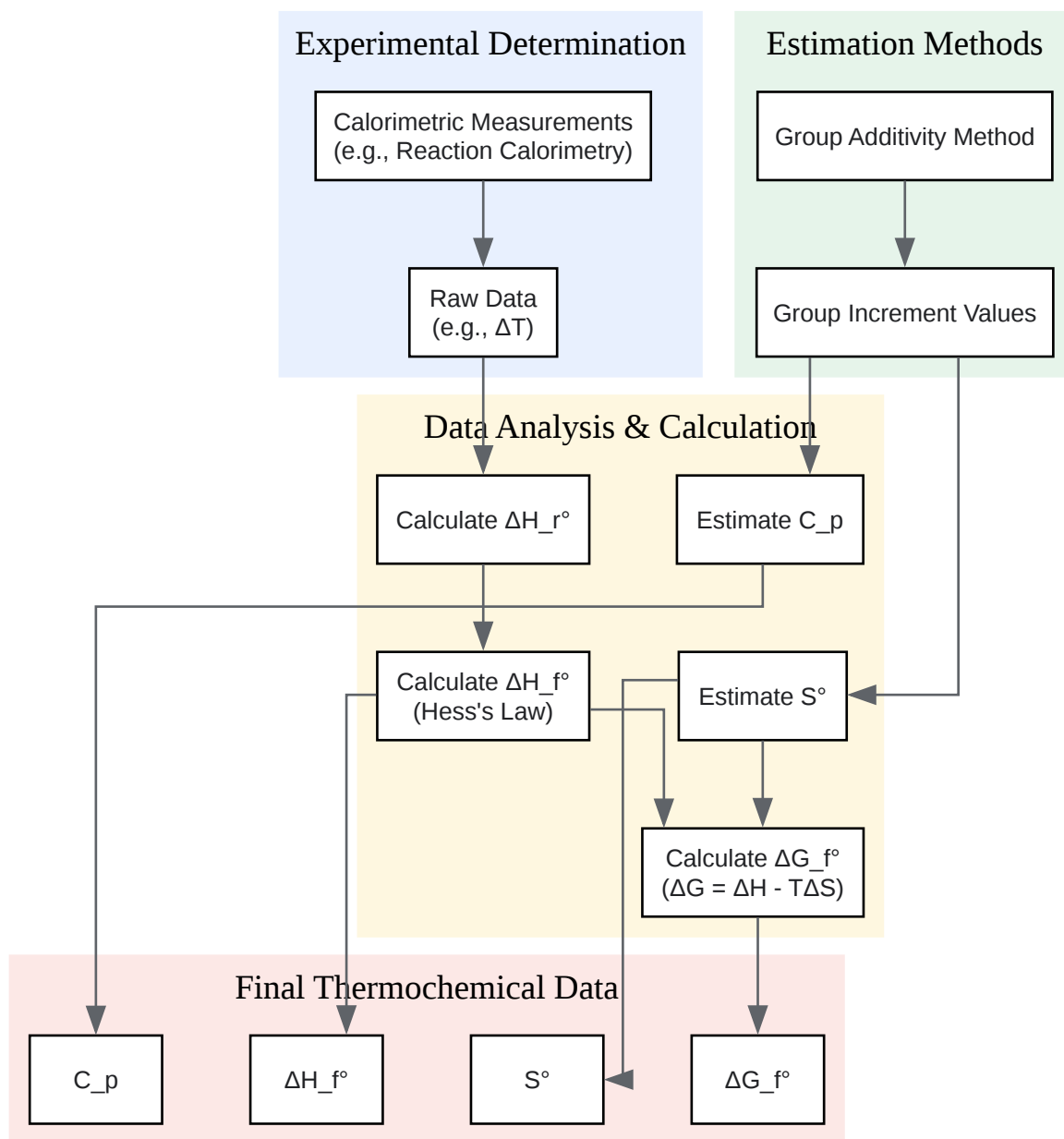
Estimation of Entropy and Heat Capacity

Due to the absence of direct experimental data, the standard molar entropy (S°) and molar heat capacity (C_p) of liquid **2-Chloro-2,3,3-trimethylbutane** were estimated using Benson's Group Additivity Method. This well-established method allows for the calculation of thermochemical properties by summing the contributions of individual chemical groups within a molecule.

The structure of **2-Chloro-2,3,3-trimethylbutane**, $C(C)_3(Cl)$ and $C(C)_4$, was broken down into the following contributing groups, and their corresponding established values for S° and C_p were used for the estimation.

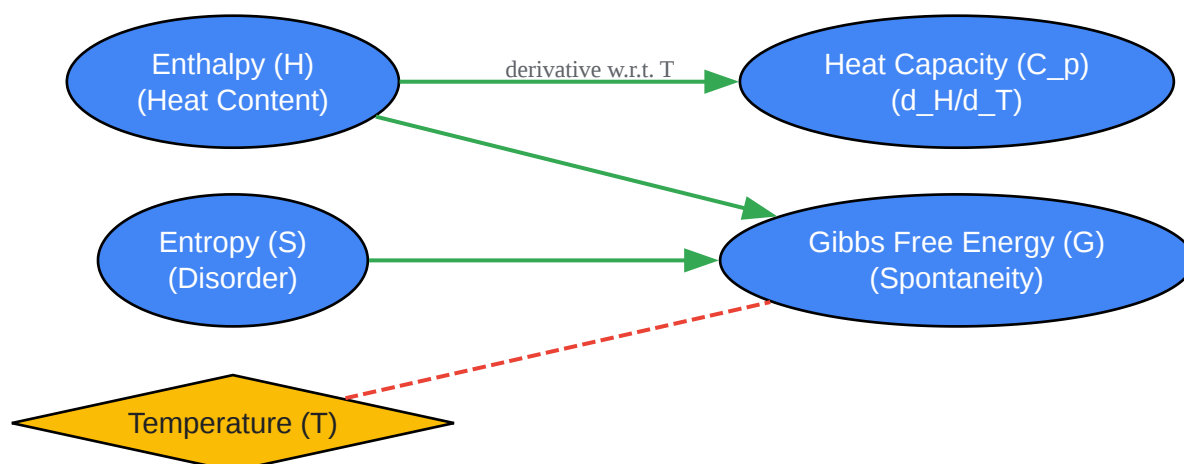
Visualizing Thermochemical Relationships

The following diagrams illustrate the logical workflow for determining thermochemical data and the fundamental relationships between key thermochemical properties.



[Click to download full resolution via product page](#)

Workflow for determining thermochemical data.



[Click to download full resolution via product page](#)

Relationship between key thermochemical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-chloro-2,3,3-trimethylbutane [webbook.nist.gov]
- 2. 2-chloro-2,3,3-trimethylbutane [webbook.nist.gov]
- To cite this document: BenchChem. [Thermochemical Profile of 2-Chloro-2,3,3-trimethylbutane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1620436#thermochemical-data-for-2-chloro-2-3-3-trimethylbutane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com